
Boc-cis-3-hydroxy-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-cis-3-hydroxy-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxyl group at the third position of the proline ring in the cis configuration, and it is protected by a tert-butoxycarbonyl (Boc) group. The compound is widely used in organic synthesis, particularly in the development of peptide-based drugs and other biologically active molecules.
Mechanism of Action
Target of Action
Boc-cis-3-hydroxy-D-proline, also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.
Mode of Action
The compound acts as a linker, connecting the antibody or PROTAC to the drug molecule . This allows the drug to be delivered directly to the target cells, reducing side effects and improving efficacy. The exact interaction with its targets will depend on the specific ADC or PROTAC it is part of.
Biochemical Pathways
This compound is a derivative of hydroxyproline, an amino acid that is highly abundant in collagen . Hydroxyproline and its derivatives play important roles in various biochemical pathways, including the post-translational hydroxylation of proteins, primarily collagen . They can scavenge reactive oxygen species and have both structural and physiological significance in animals .
Biochemical Analysis
Biochemical Properties
Boc-cis-3-hydroxy-D-proline interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the post-translational hydroxylation of proteins, primarily collagen . This interaction is crucial for the structural and physiological significance of these proteins in connective tissue .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, which plays a crucial role in their phosphorylation and catalytic activation .
Metabolic Pathways
This compound is involved in several metabolic pathways. In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-cis-3-hydroxy-D-proline typically involves the hydroxylation of proline derivatives. One common method is the Sharpless asymmetric epoxidation, which starts with β-alanine and involves several steps to introduce the hydroxyl group in the desired position and configuration. The reaction conditions often include the use of chiral catalysts and protective groups to ensure the selectivity and stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic hydroxylation using non-heme iron(II)/α-ketoglutarate-dependent dioxygenases. These enzymes catalyze the hydroxylation of proline derivatives with high regio- and stereoselectivity . The process involves the continuous supplementation of iron(II) ions and α-ketoglutarate to maintain the activity of the enzyme and achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: Boc-cis-3-hydroxy-D-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to a proline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto-proline derivatives, while substitution reactions can produce halogenated proline analogues.
Scientific Research Applications
Boc-cis-3-hydroxy-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the study of protein structure and function, particularly in the design of peptide-based inhibitors and mimetics.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the production of peptide-based drugs and other biologically active molecules.
Comparison with Similar Compounds
Boc-cis-3-hydroxy-D-proline is unique among proline derivatives due to its specific configuration and protective group. Similar compounds include:
cis-4-hydroxy-D-proline: Another hydroxylated proline derivative with the hydroxyl group at the fourth position.
trans-3-hydroxy-D-proline: A proline derivative with the hydroxyl group in the trans configuration at the third position.
trans-4-hydroxy-D-proline: The most abundant hydroxyproline in nature, found in collagen.
Compared to these compounds, this compound offers unique advantages in terms of its stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186132-80-9 |
Source


|
| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

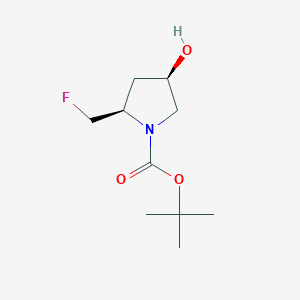
![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)


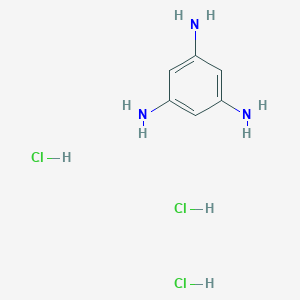
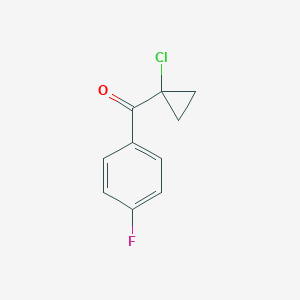

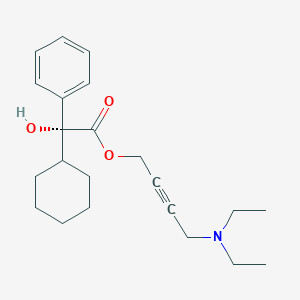

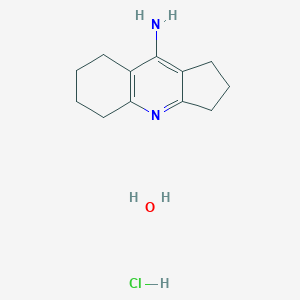


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
